Pyronaridine has been investigated for the treatment of Malaria.
Pyronaridine is a natural product found in Acronychia pubescens with data available.
Pyronaridine is a benzonaphthyridine derivative, with antimalarial and potential antiviral activities. Upon administration, pyronaridine inhibits the formation of beta-hematin, which results in the accumulation of toxic heme within the parasite. In addition, pyronaridine inhibits glutathione-dependent degradation of hematin. This promotes hematin-induced lysis of red blood cells (RBCs), resulting in parasite death. Pyronaridine also exhibits antiviral activity against some viruses in vitro, including Ebola (EBOV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) viruses.
Pyronaridine
CAS No.: 74847-35-1
Cat. No.: VC0540753
Molecular Formula: C29H32ClN5O2
Molecular Weight: 518.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 74847-35-1 |
---|---|
Molecular Formula | C29H32ClN5O2 |
Molecular Weight | 518.0 g/mol |
IUPAC Name | 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol |
Standard InChI | InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) |
Standard InChI Key | DJUFPMUQJKWIJB-UHFFFAOYSA-N |
SMILES | COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 |
Canonical SMILES | COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 |
Appearance | Solid powder |
Pharmacological and Physicochemical Properties
Chemical Structure and Solubility
Pyronaridine tetraphosphate (C29H32ClN5O2·4H3PO4) has a molecular weight of 518 g/mol for the free base and 907.6 g/mol for the salt form. The compound’s structure features a central phenol ring substituted with pyrrolidinylmethyl groups and a chlorinated acridine core (Figure 1) .
Table 1: Physicochemical Properties of Pyronaridine Tetraphosphate
Property | Value |
---|---|
Water solubility (free base) | 0.02% w/v (sparingly soluble) |
Water solubility (salt) | 1.46% w/v |
LogD (pH 7.4) | 0.2–0.4 (measured) |
pKa values | 7.08, 7.39, 9.88, 10.30 |
The salt form’s enhanced solubility facilitates oral administration, while the free base’s lipophilicity promotes erythrocyte accumulation, achieving blood-to-plasma ratios >10:1 .
Mechanism of Antimalarial Action
Hemozoin Inhibition
Pyronaridine exerts primary antimalarial effects by binding β-hematin at a 1:2 stoichiometry, disrupting hemozoin crystallization in the parasite’s digestive vacuole. This mechanism parallels chloroquine but with 100-fold greater potency in resistant strains (IC50 0.2–20 nM vs. 20–200 nM for chloroquine) .
DNA Intercalation and Topoisomerase Inhibition
The acridine moiety enables intercalation into DNA duplexes, inducing structural distortions that inhibit Plasmodium topoisomerase II (IC50 1.8 μM) and trigger apoptotic pathways . While secondary to hemozoin inhibition in antimalarial activity, this property underpins pyronaridine’s investigational use in oncology .
Pharmacokinetic Profile
Absorption and Distribution
Oral pyronaridine tetraphosphate achieves peak plasma concentrations (Cmax) of 50–100 ng/mL within 2–4 hours post-dose. Extensive erythrocyte sequestration produces blood concentrations 10–15× higher than plasma levels, correlating with schizonticidal efficacy .
Table 2: Pyronaridine Dosing in Pyramax® Formulations
Formulation | Weight Range (kg) | Pyronaridine Dose (mg) | Dose/kg (mg) |
---|---|---|---|
Tablet | 20–23 | 180 | 7.8–9.0 |
Tablet | 45–64 | 540 | 8.4–12 |
Granule | 5–7 | 60 | 8.6–12 |
Metabolism and Excretion
Hepatic CYP3A4/5 mediates N-demethylation to three active metabolites (M1–M3), which collectively account for 15–20% of antimalarial activity. Renal clearance is negligible (<5%), with fecal excretion predominating (70–80%) .
Clinical Efficacy in Malaria Treatment
Monotherapy Outcomes
Single-agent pyronaridine demonstrates 72-hour parasite clearance times comparable to artesunate (28 vs. 24 hours) but requires combination therapy to prevent recrudescence .
Artemisinin-Based Combinations
The Pyramax® regimen (3-day pyronaridine-artesunate) achieves:
-
100% PCR-adjusted adequate parasitological response (APR) at Day 28
-
Equivalent efficacy for 2-day vs. 3-day regimens in low-transmission settings
Emerging Applications and Research
Cabamiquine Synergy
A 2024 pharmacometric model predicted 90% parasite suppression with 330 mg cabamiquine + 360 mg pyronaridine, reducing pyronaridine doses by 50% compared to monotherapy . This combination leverages complementary mechanisms:
-
Cabamiquine inhibits Plasmodium eEF2 (t1/2 155–193 h)
Antiviral and Anticancer Activity
Preclinical studies identify:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume